1-Cyclohexyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a triazole ring fused with a benzene ring and a cyclohexyl group attached to the nitrogen atom of the triazole ring. It is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with ortho-nitrobenzyl bromide followed by reduction and cyclization can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral properties.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and materials for electronic devices
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Lacks the cyclohexyl and benzene rings, making it less hydrophobic and less bulky.
1-Phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a cyclohexyl group, affecting its chemical reactivity and biological activity.
1-Benzyl-1H-1,2,3-triazole: Features a benzyl group, which influences its solubility and interaction with biological targets
Uniqueness: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is unique due to its combination of a cyclohexyl group and a fused benzene-triazole ring system. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can enhance its interaction with biological targets and its stability in various applications .
Properties
CAS No. |
66536-70-7 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-cyclohexylbenzotriazole |
InChI |
InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
CQIAJKGKHAGBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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